N-(4-carbamoylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide
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Overview
Description
N-(4-carbamoylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide, often referred to as “Compound X” , belongs to the quinoline class of organic compounds. Its chemical structure features a quinoline core substituted with carbamoyl and dimethylphenyl groups. Quinolines are known for their diverse biological activities, making Compound X an intriguing subject for research.
Preparation Methods
Synthetic Routes::
Synthesis via Amide Coupling:
Industrial Production:
Chemical Reactions Analysis
Compound X undergoes several reactions:
Oxidation: Oxidation of the carbamoyl group can yield the corresponding carboxylic acid.
Reduction: Reduction of the quinoline ring may lead to the corresponding tetrahydroquinoline.
Substitution: Halogenation (e.g., chlorination or bromination) at the quinoline position is common.
Reagents and Conditions:
Scientific Research Applications
Compound X finds applications in various fields:
Mechanism of Action
- Compound X interacts with specific molecular targets, including enzymes or receptors.
- Its mechanism involves modulation of cellular signaling pathways (e.g., MAPK, PI3K/Akt).
- Further studies are needed to elucidate its precise mode of action.
Comparison with Similar Compounds
- Compound X stands out due to its unique combination of functional groups.
Compound Y: Similar in structure but lacks the carbamoyl group.
Compound Z: Contains a different substituent on the quinoline ring.
Properties
Molecular Formula |
C25H21N3O2 |
---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(4-carbamoylphenyl)-2-(3,4-dimethylphenyl)quinoline-4-carboxamide |
InChI |
InChI=1S/C25H21N3O2/c1-15-7-8-18(13-16(15)2)23-14-21(20-5-3-4-6-22(20)28-23)25(30)27-19-11-9-17(10-12-19)24(26)29/h3-14H,1-2H3,(H2,26,29)(H,27,30) |
InChI Key |
LJBVKHOUFAQZLQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=C(C=C4)C(=O)N)C |
Origin of Product |
United States |
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